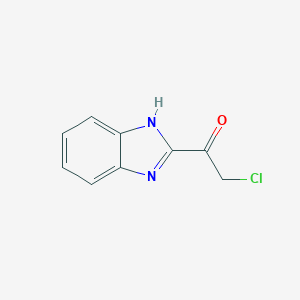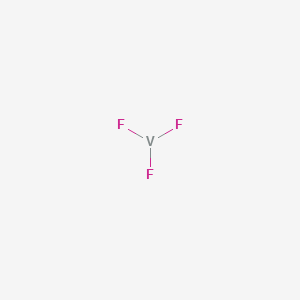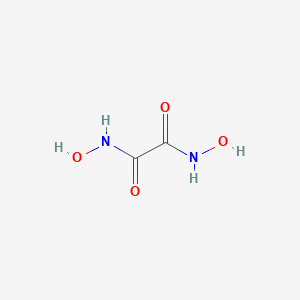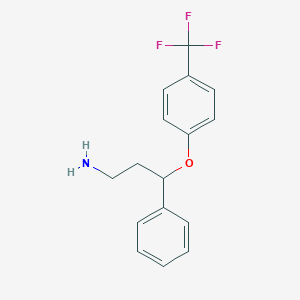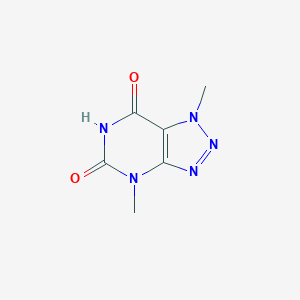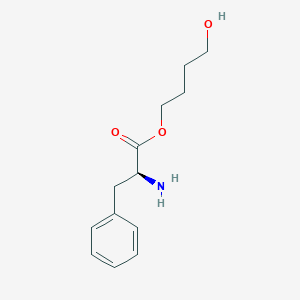
Phenylalanine 4-hydroxybutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Phenylalanine 4-hydroxybutyl ester is synthesized through a specific method and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
Phenylalanine 4-hydroxybutyl ester works by modulating various biochemical pathways in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. It also has antioxidant properties, which protect the body against oxidative stress.
Biochemical and Physiological Effects:
Phenylalanine 4-hydroxybutyl ester has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It also has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, it has neuroprotective properties, which protect the brain against damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylalanine 4-hydroxybutyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it may have different effects in different animal models, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of Phenylalanine 4-hydroxybutyl ester. One potential direction is the investigation of its use in the treatment of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, its potential use as an anti-inflammatory agent in various inflammatory diseases such as arthritis and multiple sclerosis can be explored. Further studies can also investigate its long-term effects and potential side effects to ensure its safety for human use.
Conclusion:
Phenylalanine 4-hydroxybutyl ester is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been shown to have various biochemical and physiological effects. Its mechanism of action is well understood, and it has been extensively studied for its potential use in the treatment of various diseases. While there are limitations to its use in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
Phenylalanine 4-hydroxybutyl ester is synthesized through a multi-step process that involves the reaction of phenylalanine with butanol and hydroxylamine. The reaction takes place in the presence of a catalyst and under specific conditions such as temperature and pressure. The resulting product is purified through various techniques such as chromatography and recrystallization to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
Phenylalanine 4-hydroxybutyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and antioxidant properties. It is also being investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, Phenylalanine 4-hydroxybutyl ester has been shown to have a positive effect on cognitive function and memory.
Eigenschaften
CAS-Nummer |
136680-70-1 |
|---|---|
Produktname |
Phenylalanine 4-hydroxybutyl ester |
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-hydroxybutyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C13H19NO3/c14-12(10-11-6-2-1-3-7-11)13(16)17-9-5-4-8-15/h1-3,6-7,12,15H,4-5,8-10,14H2/t12-/m0/s1 |
InChI-Schlüssel |
RPIZQTCVTPOZFI-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCO)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCCCO)N |
Andere CAS-Nummern |
136680-70-1 |
Synonyme |
Phe-HBE phenylalanine 4-hydroxybutyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
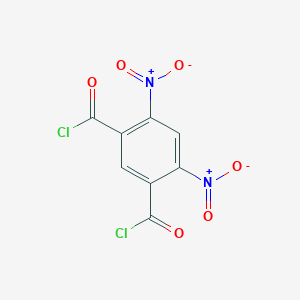
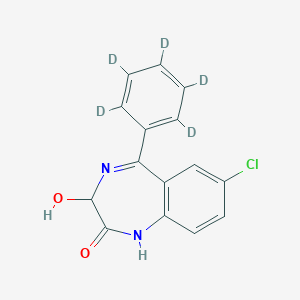
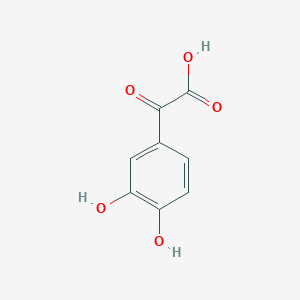
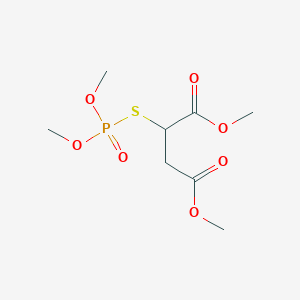
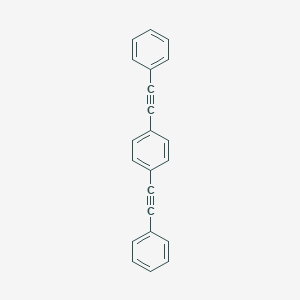
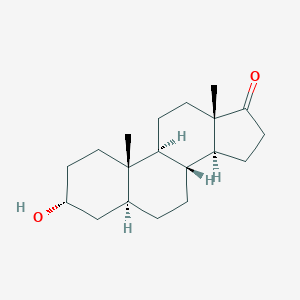
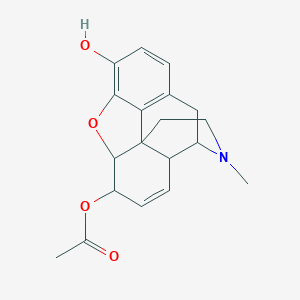
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
